N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide
Description
N'-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide is a Schiff base derivative synthesized via condensation of a substituted benzaldehyde with a hydrazide precursor. The compound features a benzyloxy-methoxy-substituted benzylidene moiety linked to a pyrazole-acetohydrazide core. This structural motif is common in medicinal chemistry, as hydrazide derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities . The presence of electron-donating groups (e.g., benzyloxy, methoxy) and a hydrogen-bond-capable hydroxy group on the pyrazole ring may enhance its bioactivity and crystallinity .
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |
InChI |
InChI=1S/C21H22N4O4/c1-14-17(21(27)25-23-14)11-20(26)24-22-12-16-8-9-18(19(10-16)28-2)29-13-15-6-4-3-5-7-15/h3-10,12,17H,11,13H2,1-2H3,(H,24,26)(H,25,27)/b22-12+ |
InChI Key |
UALDXLQPOFBTOS-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyloxy and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound could be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups, along with the pyrazolyl acetohydrazide moiety, contribute to its binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Hydrazide Chemistry
Key Observations :
Heterocyclic Core : The target compound’s pyrazole ring distinguishes it from triazole-based analogues (e.g., ), which may exhibit different electronic properties and bioactivity due to sulfur incorporation.
Substituent Effects : The 4-benzyloxy-3-methoxy group on the benzylidene moiety enhances steric bulk and lipophilicity compared to simpler methoxy derivatives (e.g., ). This could influence solubility and membrane permeability.
Physicochemical and Spectroscopic Comparisons
Table 2: Melting Points and Elemental Analysis
Notes:
Comparison :
- Yields for similar compounds range from 54% () to 82% (), depending on aldehyde reactivity and catalyst (e.g., Na₂S₂O₅ in vs. glacial acetic acid in ).
Biological Activity
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, structure, and biological activities of this compound, supported by relevant data tables and case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 396.45 g/mol. The structure features a hydrazide functional group, which is often associated with diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide under acidic conditions. The reaction can be optimized using solvents such as ethanol or methanol and catalysts like acetic acid to enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Pseudomonas aeruginosa | 70 |
These results indicate a potent inhibitory effect against Gram-positive bacteria, particularly Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, yielding IC50 values as detailed in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HT-29 | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further anticancer drug development.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various hydrazone derivatives, including our compound. The results indicated that modifications in the structure significantly influenced antimicrobial activity, highlighting the importance of substituents like the benzyloxy group in enhancing efficacy against resistant strains .
- Case Study on Anticancer Properties : Research conducted by Alhakimi et al. demonstrated that similar acetohydrazide derivatives exhibited promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis in cancer cells . This aligns with findings regarding the compound's potential in targeting cancer cell pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
